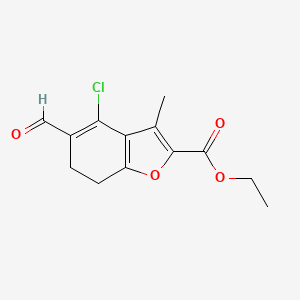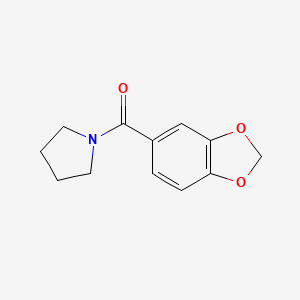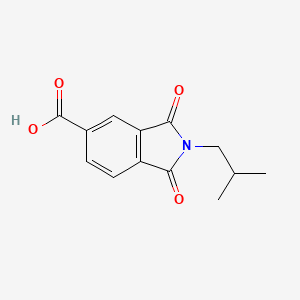
2-イソブチル-1,3-ジオキソイソインドリン-5-カルボン酸
説明
2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound with the molecular formula C13H13NO4 It is a derivative of isoindoline and contains both carboxylic acid and dioxo functionalities
科学的研究の応用
2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
生化学分析
Biochemical Properties
2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the binding of 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid to the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid has been shown to alter the expression of genes involved in oxidative stress responses and metabolic pathways . This modulation can lead to changes in cellular energy production and overall cell health.
Molecular Mechanism
At the molecular level, 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain proteases by binding to their active sites, preventing substrate access. Additionally, 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress responses. At higher doses, toxic or adverse effects may be observed, including cellular damage or impaired organ function . Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical outcomes.
Metabolic Pathways
2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the activity of dehydrogenases and carboxylases, affecting metabolic flux and metabolite levels . These interactions can lead to alterations in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution pattern of 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid can influence its biochemical activity and effectiveness.
Subcellular Localization
2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these subcellular regions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-isobutyl-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of isoindoline derivatives with isobutyl groups under controlled conditions. One common method includes the condensation of isoindoline-5-carboxylic acid with isobutylamine, followed by oxidation to introduce the dioxo groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 2-isobutyl-1,3-dioxoisoindoline-5-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride for acylation or amines for amidation are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of esters, amides, and other functionalized derivatives.
作用機序
The mechanism of action of 2-isobutyl-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s dioxo and carboxylic acid groups enable it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. These interactions can lead to various biological effects, depending on the specific context and application.
類似化合物との比較
- 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
- 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid
- 2-Isopropyl-1,3-dioxoisoindoline-5-carboxylic acid
Comparison: Compared to its similar compounds, 2-isobutyl-1,3-dioxoisoindoline-5-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The isobutyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes. Additionally, the specific arrangement of functional groups in 2-isobutyl-1,3-dioxoisoindoline-5-carboxylic acid can lead to distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(2)6-14-11(15)9-4-3-8(13(17)18)5-10(9)12(14)16/h3-5,7H,6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOFNSJIPAZHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352707 | |
| Record name | SBB015986 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346716-89-0 | |
| Record name | SBB015986 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isobutyl-1,3-dioxo-5-isoindolinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


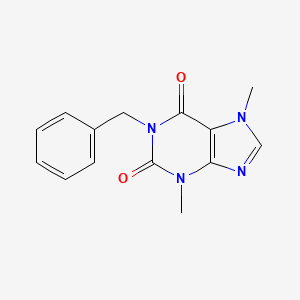

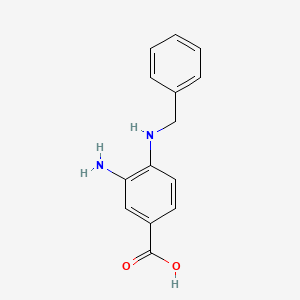
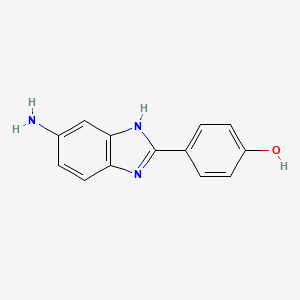
![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)
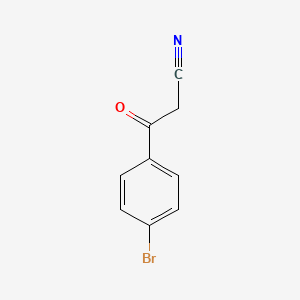
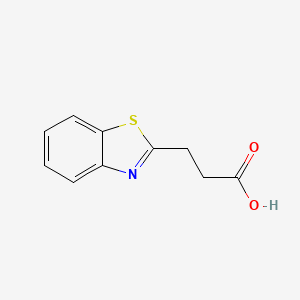
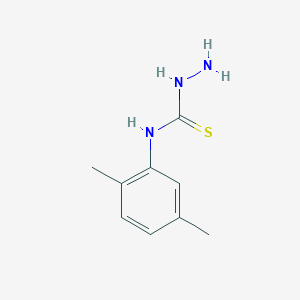
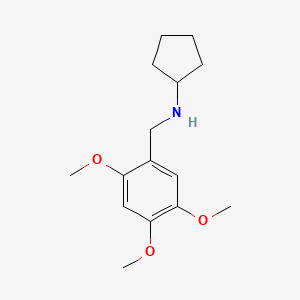
![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)
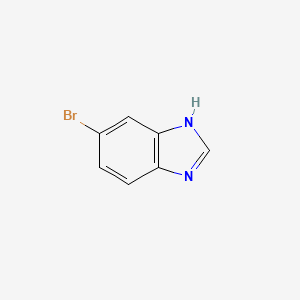
![2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B1269187.png)
